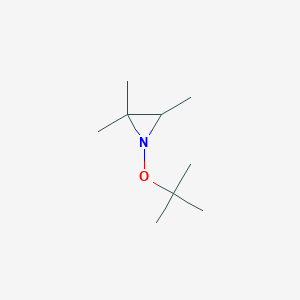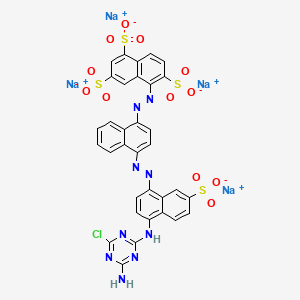
2,3-Dihydroxybenzene-1,4-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxybenzene-1,4-disulfonic acid is an organic compound with the molecular formula C6H6O8S2. It is a derivative of benzene, featuring two hydroxyl groups and two sulfonic acid groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dihydroxybenzene-1,4-disulfonic acid can be synthesized through the sulfonation of dihydroxybenzene derivatives. The process typically involves reacting dihydroxybenzene with concentrated or fuming sulfuric acid. The reaction conditions must be carefully controlled to ensure the correct placement of the sulfonic acid groups .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes often utilize continuous reactors to maintain consistent reaction conditions and high yields. The resulting product is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydroxybenzene-1,4-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3-Dihydroxybenzene-1,4-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound is utilized in biochemical assays and as a staining agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism by which 2,3-Dihydroxybenzene-1,4-disulfonic acid exerts its effects involves its ability to participate in redox reactions. The hydroxyl groups can donate or accept electrons, making the compound a versatile redox agent. This property is crucial in its applications in redox flow batteries and other electrochemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): Known for its use in the synthesis of pharmaceuticals and as a precursor for various chemicals.
Resorcinol (1,3-dihydroxybenzene): Used in the production of resins, adhesives, and as a chemical intermediate.
Hydroquinone (1,4-dihydroxybenzene): Widely used in photography, cosmetics, and as a reducing agent.
Uniqueness
2,3-Dihydroxybenzene-1,4-disulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical properties. These functional groups enhance its solubility in water and its ability to participate in a broader range of chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
66137-12-0 |
|---|---|
Formule moléculaire |
C6H6O8S2 |
Poids moléculaire |
270.2 g/mol |
Nom IUPAC |
2,3-dihydroxybenzene-1,4-disulfonic acid |
InChI |
InChI=1S/C6H6O8S2/c7-5-3(15(9,10)11)1-2-4(6(5)8)16(12,13)14/h1-2,7-8H,(H,9,10,11)(H,12,13,14) |
Clé InChI |
IGOLZMUOFFRHPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1S(=O)(=O)O)O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Methyl-1-(prop-1-en-2-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14462315.png)


![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)



![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)

![1,1'-[Sulfinylbis(methylene)]bis(4-methylbenzene)](/img/structure/B14462371.png)



